molecular formula C19H13FO2 B14189592 5-(4-Fluorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one CAS No. 923026-69-1

5-(4-Fluorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one

Katalognummer: B14189592
CAS-Nummer: 923026-69-1
Molekulargewicht: 292.3 g/mol
InChI-Schlüssel: CVPJGUXACUUPGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Fluorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one is a synthetic organic compound that belongs to the class of naphthopyrans These compounds are known for their photochromic properties, meaning they can change color when exposed to light

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where a naphthalene derivative reacts with a fluorophenyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems might be employed to maintain consistent reaction conditions and product quality .

Wirkmechanismus

The mechanism by which 5-(4-Fluorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one exerts its effects is primarily related to its photochromic properties. Upon exposure to light, the compound undergoes a reversible structural change, leading to a change in color. This photo-induced transformation involves the breaking and forming of chemical bonds within the molecule, which can be harnessed for various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(4-Fluorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one stands out due to its unique combination of a naphthopyran core and a fluorophenyl group, which imparts distinct photochromic properties. This makes it particularly valuable in applications requiring light-responsive behavior, such as smart coatings and optical devices .

Eigenschaften

CAS-Nummer

923026-69-1

Molekularformel

C19H13FO2

Molekulargewicht

292.3 g/mol

IUPAC-Name

5-(4-fluorophenyl)-1H-benzo[g]isochromen-4-one

InChI

InChI=1S/C19H13FO2/c20-15-7-5-12(6-8-15)18-16-4-2-1-3-13(16)9-14-10-22-11-17(21)19(14)18/h1-9H,10-11H2

InChI-Schlüssel

CVPJGUXACUUPGE-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC3=CC=CC=C3C(=C2C(=O)CO1)C4=CC=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.